molecular formula C11H12N2O2 B1417893 Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 53484-20-1

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B1417893
CAS RN: 53484-20-1
M. Wt: 204.22 g/mol
InChI Key: VFLFIRHABKXTJR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various strains of bacteria and fungi. This is attributed to the imidazole ring’s ability to interact with microbial enzymes and disrupt their function, leading to the inhibition of microbial growth .

Antitubercular Agents

Compounds containing the imidazole moiety have shown promising results in combating Mycobacterium tuberculosis. The synthesis of imidazole-linked benzimidazole derivatives, similar in structure to Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, has been evaluated for anti-tubercular activity, offering a potential pathway for new therapeutic agents against tuberculosis .

Anticancer Research

The imidazole ring is a common feature in many anticancer agents. Its incorporation into compounds like Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate can lead to the development of novel oncology drugs. These compounds can interfere with cancer cell signaling and proliferation, making them valuable in cancer research and therapy .

Anti-inflammatory and Analgesic Applications

Imidazole derivatives are known to possess anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and are being researched for their potential to treat chronic inflammatory diseases and as pain relievers in various medical conditions .

Antiviral Compounds

The structural flexibility of imidazole-containing compounds allows them to be tailored for antiviral activity. Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate derivatives could be designed to target specific viral enzymes or replication processes, offering a route to new antiviral medications .

Enzyme Inhibition

Imidazole rings can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing the enzymatic reaction. This property is utilized in drug design, where Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate derivatives could be synthesized to inhibit enzymes that are key to disease progression .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives like Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate can be a promising direction for future research .

properties

IUPAC Name

ethyl 3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13(2)7-12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLFIRHABKXTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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